N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl (ethanedione) group. This particular compound features a 3-hydroxypropyl group and a 2-methyl-5-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The general synthetic route can be outlined as follows:
Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with Amines: The oxalyl chloride is then reacted with 3-hydroxypropylamine and 2-methyl-5-nitroaniline under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide would depend on its specific interactions with molecular targets. Generally, compounds with nitro and hydroxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxypropyl)-N2-(phenyl)oxalamide
- N1-(2-methyl-5-nitrophenyl)-N2-(ethyl)oxalamide
- N1-(3-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide
Uniqueness
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-8-3-4-9(15(19)20)7-10(8)14-12(18)11(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,13,17)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRFVSKKDFGBDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.